

Application of 4-Chloro-2-(trifluoromethyl)quinoline in Agrochemical Synthesis

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Compound of Interest

Compound Name: 4-Chloro-2-(trifluoromethyl)quinoline

Cat. No.: B157264

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Application Notes

4-Chloro-2-(trifluoromethyl)quinoline is a versatile fluorinated heterocyclic compound that serves as a key building block in the synthesis of a variety of agrochemicals, particularly fungicides and insecticides. The presence of the trifluoromethyl group at the 2-position and the chloro group at the 4-position of the quinoline ring are crucial for its reactivity and the biological activity of its derivatives. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the quinoline ring system and can improve the metabolic stability and lipophilicity of the final products, which are desirable properties for agrochemicals. The chlorine atom at the 4-position is a reactive leaving group, readily displaced by various nucleophiles, allowing for the facile introduction of diverse functional groups to generate libraries of potential agrochemical candidates.

Research has demonstrated that quinoline-based compounds exhibit a broad spectrum of biological activities, including antifungal, antibacterial, insecticidal, and herbicidal properties. Specifically, derivatives synthesized from **4-chloro-2-(trifluoromethyl)quinoline** are being explored for their potential to control a range of plant pathogens and insect pests. The derivatization primarily occurs at the 4-position through nucleophilic aromatic substitution

reactions with amines, hydrazines, and other nucleophiles to yield 4-amino, 4-hydrazono, and other 4-substituted-2-(trifluoromethyl)quinoline derivatives.

Key Applications in Agrochemical Synthesis:

- **Fungicides:** Derivatives of **4-chloro-2-(trifluoromethyl)quinoline** have shown promise as potent antifungal agents. By introducing various amine or hydrazone moieties at the 4-position, novel compounds with significant activity against a range of phytopathogenic fungi can be synthesized. The mechanism of action for some quinoline-based fungicides involves the disruption of the fungal cell membrane.^[1]
- **Insecticides:** The quinoline scaffold is also a valuable pharmacophore for the development of new insecticides. Modification of **4-chloro-2-(trifluoromethyl)quinoline** can lead to compounds with insecticidal activity against various pests. For instance, quinoline-based hydrazone derivatives have been evaluated as insecticidal agents.^[2] The GABA receptor has been suggested as a potential target for some isoxazoline insecticides containing a quinoline moiety.^[3]

Data Presentation

Table 1: Fungicidal Activity of Selected Quinoline Derivatives

Compound ID	Target Fungi	EC50 (µg/mL)	Reference
Ac12 (a 2,8-bis(trifluoromethyl)quinolin-4-ol derivative)	Sclerotinia sclerotiorum	0.52	[1]
Ac12 (a 2,8-bis(trifluoromethyl)quinolin-4-ol derivative)	Botrytis cinerea	0.50	[1]
Quinofumelin	Fusarium graminearum (mycelial growth)	0.019 ± 0.007	[4]
Quinofumelin	Fusarium graminearum (spore germination)	0.087 ± 0.024	[4]

Table 2: Insecticidal Activity of Selected Quinoline-based Hydrazone Derivatives

Compound ID	Insect Pest	Mortality (%) at 1 mg/mL (7 days)	Reference
3c	Spodoptera litura	>93	[2]
3e	Spodoptera litura	>93	[2]
4g	Spodoptera litura	>93	[2]
4h	Spodoptera litura	>93	[2]
6f	Spodoptera litura	>93	[2]

Experimental Protocols

Protocol 1: General Synthesis of 4-Amino-2-(trifluoromethyl)quinoline Derivatives

This protocol describes a general method for the nucleophilic substitution of the chlorine atom in **4-chloro-2-(trifluoromethyl)quinoline** with an amine.

Materials:

- **4-Chloro-2-(trifluoromethyl)quinoline**
- Appropriate primary or secondary amine (1.1 equivalents)
- Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
- Base (e.g., triethylamine or potassium carbonate, optional)
- Standard laboratory glassware and reflux apparatus
- Thin-layer chromatography (TLC) plates and developing system
- Purification supplies (e.g., silica gel for column chromatography)

Procedure:

- In a round-bottom flask, dissolve **4-chloro-2-(trifluoromethyl)quinoline** (1 equivalent) in the chosen solvent.
- Add the desired amine (1.1 equivalents) to the solution. If the amine salt is used, or to scavenge the HCl byproduct, add a base like triethylamine (1.2 equivalents).
- Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
- If no precipitate forms, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
- Characterize the final product using standard analytical techniques (^1H NMR, ^{13}C NMR, MS).

Protocol 2: Synthesis of 4-Hydrazono-2-(trifluoromethyl)quinoline Derivatives

This protocol outlines the synthesis of hydrazone derivatives, which have shown insecticidal properties.[5]

Step 1: Synthesis of 4-Hydrazinyl-2-(trifluoromethyl)quinoline

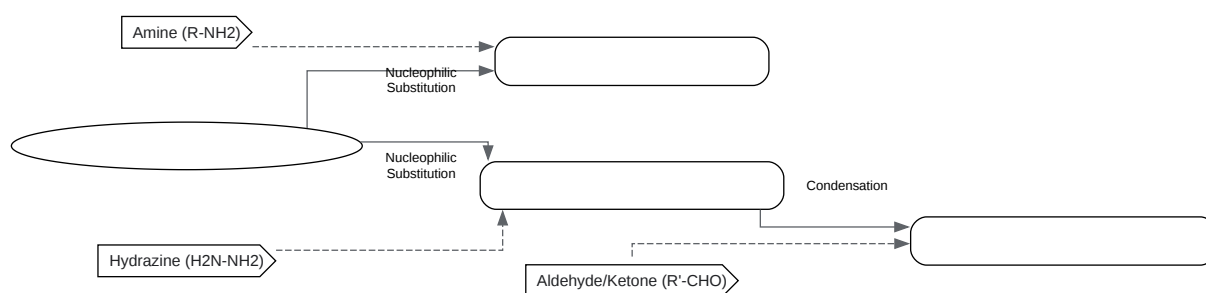
- Dissolve **4-chloro-2-(trifluoromethyl)quinoline** (1 equivalent) in ethanol in a round-bottom flask.
- Add hydrazine hydrate (excess, e.g., 10 equivalents) to the solution.
- Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude 4-hydrazinyl-2-(trifluoromethyl)quinoline, which can be used in the next step without further purification or purified by crystallization.

Step 2: Synthesis of 4-(2-Benzylidenehydrazinyl)-2-(trifluoromethyl)quinoline Derivatives

- Dissolve 4-hydrazinyl-2-(trifluoromethyl)quinoline (1 equivalent) in ethanol in a round-bottom flask.
- Add the desired substituted benzaldehyde (1 equivalent) to the solution.
- Add a catalytic amount of glacial acetic acid.
- Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

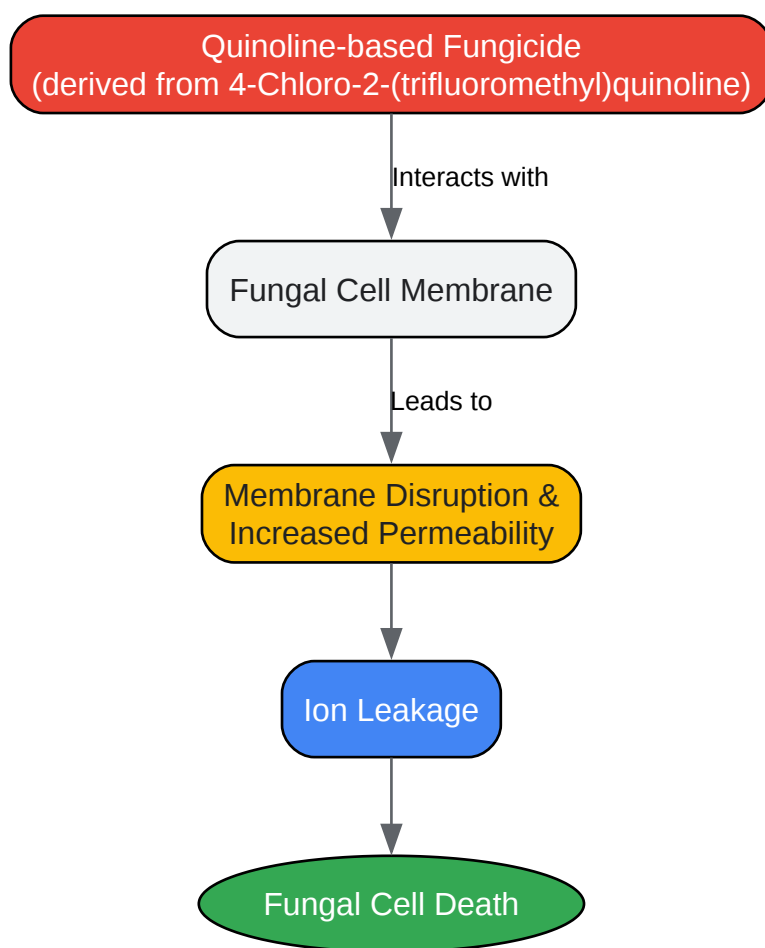
- Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the final hydrazone derivative.
- If no precipitate forms, concentrate the solution and purify the product by recrystallization or column chromatography.
- Characterize the structure of the synthesized compound using analytical methods.

Mandatory Visualization



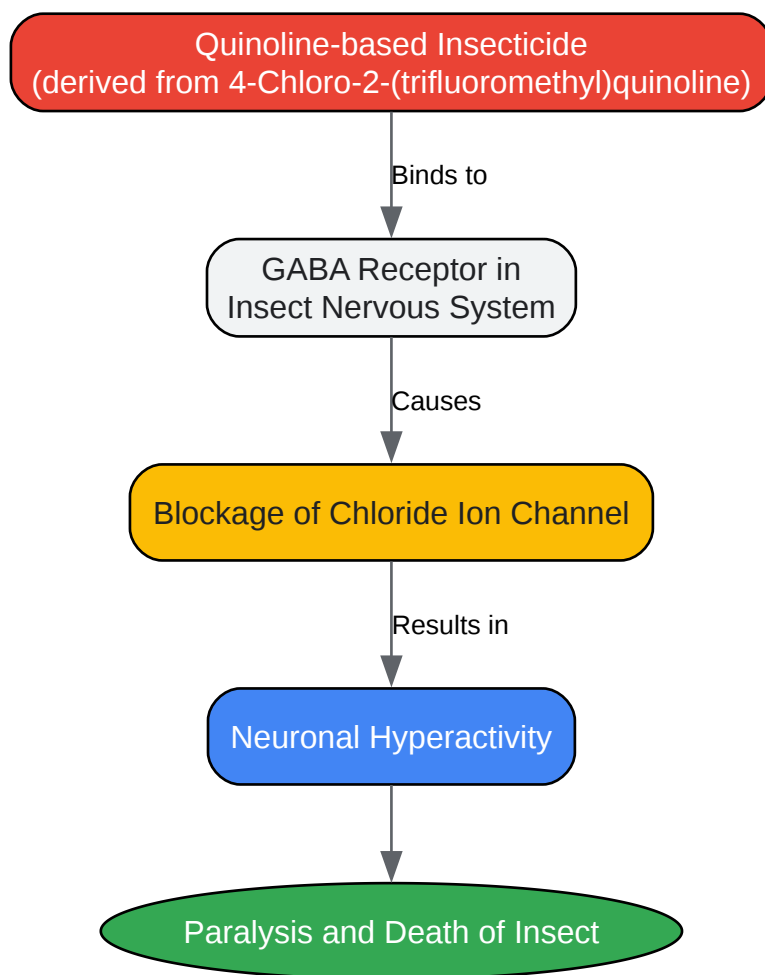
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Caption: Synthetic pathways for agrochemicals from **4-Chloro-2-(trifluoromethyl)quinoline**.



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Caption: Proposed mode of action for some quinoline-based fungicides.



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Caption: Potential mode of action for some quinoline-based insecticides.

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